molecular formula C9H18O6 B15061500 1,2,3-Tri-O-methyl-D-glucopyranoside

1,2,3-Tri-O-methyl-D-glucopyranoside

Cat. No.: B15061500
M. Wt: 222.24 g/mol
InChI Key: NTTFSNRBMIOKLX-LOFWALOHSA-N
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Description

Contextualization within Methylated Monosaccharide Chemistry

The study of methylated monosaccharides is a fundamental aspect of carbohydrate chemistry. Methylation, the process of adding a methyl group to a molecule, is a critical technique used to selectively protect the numerous hydroxyl (-OH) groups present on a sugar molecule. This selective protection is paramount in the multi-step synthesis of complex carbohydrates, as it allows chemists to direct reactions to specific positions on the sugar ring. nih.gov

Partially methylated compounds are crucial as both glycosyl donors and acceptors in the synthesis of oligosaccharides. nih.govnih.gov The specific pattern of methylation significantly influences the reactivity of the sugar building block. For instance, the presence or absence of a protecting group at a certain position can electronically "arm" or "disarm" a glycosyl donor, thereby controlling its reactivity in glycosylation reactions. nih.gov 1,2,3-Tri-O-methyl-D-glucopyranoside, with its free hydroxyl groups at the C4 and C6 positions, is a prime example of a selectively protected monosaccharide that can be used as a building block for more complex carbohydrate structures. Its unique methylation pattern distinguishes it from other derivatives and influences its solubility and potential biological activity.

Significance as a Glucopyranoside Derivative

This compound is a derivative of D-glucose, the most abundant monosaccharide in nature. nih.gov It exists in a six-membered ring structure known as a pyranose. The "glucopyranoside" designation indicates that the anomeric hydroxyl group at the C1 position is involved in a glycosidic bond, in this case with a methyl group. This methyl glycoside linkage provides stability compared to the free sugar (glucose), which can exist in equilibrium with its open-chain form. wikipedia.org

The significance of this particular derivative lies in its specific 1,2,3-tri-O-methylation pattern. This arrangement leaves the C4 and C6 hydroxyl groups available for further chemical modification, such as glycosylation or esterification. This makes the compound a valuable intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Researchers utilize such defined building blocks to construct molecules that can be used to study carbohydrate-protein interactions, enzymatic mechanisms, and the biological roles of glycans. medchemexpress.comtargetmol.com The defined structure of this compound allows for precise control in synthetic pathways, which is essential for creating the complex, branched structures often found in biologically active carbohydrates.

Overview of Research Trajectories for this compound

Research involving this compound primarily follows two main trajectories: its application in chemical synthesis and its use as a tool in biochemical and biological studies.

In Chemical Synthesis: The principal research application is its role as a specialized building block in synthetic carbohydrate chemistry. The presence of free hydroxyl groups at specific positions (C4 and C6) makes it an ideal starting material for the regioselective synthesis of oligosaccharides. Chemists can exploit these reactive sites to attach other sugar units or functional groups, building complex molecules with high precision. For example, derivatives of methylated glucose are used to synthesize trisaccharides that may combine the structural features and biological properties of different polysaccharide families, such as heparan sulphate and alginates. mdpi.com

In Glycobiology and Biochemical Research: this compound and similar methylated sugars serve as biochemical reagents for research in glycobiology. medchemexpress.comtargetmol.com This field investigates the structure, synthesis, and biological functions of carbohydrates. medchemexpress.com By using structurally defined, partially methylated sugars, researchers can probe the active sites of enzymes involved in carbohydrate metabolism or investigate the binding specificity of carbohydrate-binding proteins (lectins). These studies are crucial for understanding the role of glycans in cellular recognition, signaling, and disease processes. While specific biological activities such as anti-inflammatory properties have been noted, a primary focus remains its utility as a tool to dissect complex biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-4,5,6-trimethoxyoxan-3-ol

InChI

InChI=1S/C9H18O6/c1-12-7-6(11)5(4-10)15-9(14-3)8(7)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1

InChI Key

NTTFSNRBMIOKLX-LOFWALOHSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)OC)CO)O

Canonical SMILES

COC1C(C(OC(C1OC)OC)CO)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1,2,3 Tri O Methyl D Glucopyranoside

Foundational Synthetic Pathways

The synthesis of selectively methylated glucopyranosides hinges on the ability to differentiate between the various hydroxyl groups of the parent monosaccharide, D-glucose.

Classical Approaches: Sequential Protection and Methylation

Classical synthetic strategies for producing selectively protected monosaccharides traditionally rely on multi-step processes involving the sequential application and removal of protecting groups. nih.gov The synthesis of a tri-O-methylated glucopyranoside typically begins with the formation of a methyl glycoside from D-glucose, a reaction often achieved through the Fischer glycosidation method, which involves treating glucose with methanol (B129727) in the presence of an acid catalyst. orgsyn.orgwikipedia.org

A cornerstone of this classical approach is the use of protecting groups that mask certain hydroxyls while leaving others available for reaction. For differentiation of the C-2 and C-3 hydroxyls from those at C-4 and C-6, the formation of a benzylidene acetal (B89532) is a common and effective strategy. researchgate.net Reaction of methyl α-D-glucopyranoside with benzaldehyde (B42025) and a Lewis acid like zinc chloride yields methyl 4,6-O-benzylidene-α-D-glucopyranoside, a key intermediate where the C-2 and C-3 hydroxyls are free for subsequent modification. researchgate.net

Table 1: Key Reactions in Classical Synthesis
StepReactionTypical ReagentsPurpose
1Fischer GlycosidationD-Glucose, Methanol, HClForms methyl D-glucopyranoside orgsyn.org
2Acetal FormationBenzaldehyde, ZnCl2Protects C-4 and C-6 hydroxyls researchgate.net
3Sequential MethylationProtecting group reagents, Methylating agents (e.g., MeI, NaH)Stepwise methylation of C-1, C-2, and C-3
4DeprotectionAcidic hydrolysis or hydrogenolysisRemoves protecting groups (e.g., benzylidene)

Modern Techniques: Regioselective Methylation

To overcome the lengthy sequences of classical methods, modern techniques focus on achieving regioselectivity in a more direct manner. These methods often exploit subtle differences in the reactivity of the hydroxyl groups or use directing groups to guide reagents to a specific position.

One such approach involves the use of organotin or copper intermediates. For example, regioselective acylation and methylation have been achieved by forming a copper chelate of a 2,3-diol system within a 4,6-O-benzylidene-protected glucopyranoside. This chelation can activate one hydroxyl group over the other, allowing for the selective introduction of a methyl group at the C-3 position.

Another powerful modern technique is regioselective benzylation, which can serve as a precursor to methylation. A method described by Koto and coworkers allows for the direct conversion of methyl glucoside to methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside in a single step, albeit with the formation of some regioisomers. nih.gov Such methods, while not always perfectly selective, can significantly shorten synthetic pathways by avoiding multiple protection-deprotection steps. nih.gov

Custom Synthesis and Laboratory-Scale Preparations

The laboratory-scale synthesis of 1,2,3-Tri-O-methyl-D-glucopyranoside is typically a custom endeavor tailored to specific research needs, as it is not a commonly available stock chemical. A plausible laboratory preparation would integrate both classical and modern techniques to optimize efficiency.

A representative synthetic sequence could be:

Glycosidation: Preparation of methyl α-D-glucopyranoside from D-glucose. orgsyn.org

Protection: Formation of methyl 4,6-O-benzylidene-α-D-glucopyranoside to protect the C-4 and C-6 positions. researchgate.net

Selective Methylation: A two-step methylation of the C-2 and C-3 diol. This could involve, for instance, a regioselective reaction to first methylate one position, followed by methylation of the other under standard conditions (e.g., sodium hydride and methyl iodide).

Deprotection: Removal of the 4,6-O-benzylidene acetal via acidic hydrolysis or hydrogenolysis to liberate the C-4 and C-6 hydroxyls, yielding the target compound.

Each step requires careful purification, often by column chromatography, to isolate the desired intermediate.

Optimization for Scalability in Synthesis

Transitioning carbohydrate synthesis from the laboratory bench to a larger, gram-scale production presents significant challenges. nih.gov Issues include managing large volumes of reagents and solvents, ensuring efficient heat transfer, and the reliance on chromatographic purification, which becomes cumbersome and costly at scale. nih.gov

Optimization strategies focus on improving the robustness and efficiency of each step. For instance, in the multi-step synthesis of a D-glucose-derived building block, scalability issues were encountered when moving from a 1-gram to a 1.5-gram scale, with yields dropping dramatically. nih.gov Such problems can arise from factors like silyl (B83357) group migration during protection steps, highlighting the need for careful selection of protecting groups for larger-scale work. nih.gov

Modern approaches like continuous flow chemistry are being explored to improve the scalability of protecting group reactions. nih.govresearchgate.net Continuous flow processes offer advantages over traditional batch methods by allowing for precise control over reaction parameters and facilitating easier scaling-up by simply extending the run time. nih.gov Furthermore, developing synthetic routes that minimize the number of steps and avoid problematic purifications is crucial. An improved synthesis of a partially benzylated glucose derivative focused on an acylation-purification-deacylation sequence that, despite involving extra manipulations, provided more consistent results and was superior to chromatographic separation of isomers. nih.gov Robustness was demonstrated in the synthesis of a key intermediate on a 30g scale, which was achieved with minimal chromatographic purifications. nih.gov

Synthesis of Analogs and Structurally Modified Derivatives of this compound

Once this compound is synthesized, its free hydroxyl groups at C-4 and C-6 become handles for further functionalization, allowing for the creation of diverse and structurally modified analogs.

Strategies for Selective Functionalization

The selective functionalization of the remaining C-4 and C-6 hydroxyls is governed by the inherent reactivity difference between the secondary C-4 hydroxyl and the primary C-6 hydroxyl. The C-6 hydroxyl is generally more sterically accessible and nucleophilic, allowing for selective reactions at this position under carefully controlled conditions.

Strategies for selective functionalization often employ orthogonal protecting groups—groups that can be removed under different conditions without affecting each other. rsc.org For example, a bulky silyl protecting group, like tert-butyldimethylsilyl (TBS), can be selectively introduced at the C-6 position. The remaining C-4 hydroxyl can then be modified, and the TBS group can be selectively removed using a fluoride (B91410) reagent. acs.org

Complex oligosaccharide syntheses provide a masterclass in these strategies. In the synthesis of ulvan oligosaccharides, a variety of protecting groups such as 2-naphthylmethyl (2-NAP), acetyl (Ac), and benzoyl (Bz) were judiciously used to orchestrate a multi-step synthesis, enabling specific modifications at various positions on the sugar rings. acs.org The synthesis of 2,3-di-O-glycosyl derivatives of methyl glucopyranoside, for instance, starts with the 4,6-O-benzylidene protected intermediate, which serves as a glycosyl acceptor for further elaboration at the C-2 and C-3 positions. nih.gov These examples showcase the sophisticated toolbox available to carbohydrate chemists for the precise structural modification of compounds like this compound.

Table 2: Protecting Groups for Selective Functionalization acs.org
Protecting GroupAbbreviationTypical Cleavage ConditionPurpose
tert-ButyldimethylsilylTBSFluoride source (e.g., TBAF)Selective protection of primary hydroxyls
AcetylAcBasic conditions (e.g., NaOMe/MeOH)Orthogonal protection
BenzoylBzBasic conditions (e.g., NaOMe/MeOH)Neighboring group participation, orthogonal protection
2-Naphthylmethyl2-NAPOxidative cleavage (e.g., DDQ)Chemoselective deprotection

Incorporation of Diverse Substituents

The presence of a vicinal diol at the C-4 and C-6 positions of this compound allows for the introduction of a wide array of functional groups. Chemical strategies to differentiate between the secondary C-4 hydroxyl and the primary C-6 hydroxyl typically exploit the higher steric accessibility and reactivity of the primary alcohol.

Common derivatization reactions include alkylation and acylation. For instance, selective alkylation of the C-4 and C-6 hydroxyls can be achieved using alkyl halides in the presence of a base. To achieve complete conversion, an excess of both the base (e.g., sodium hydride) and the alkylating agent (e.g., ethyl iodide) may be required. nih.gov

Acylation is another prevalent modification. Regioselective pentanoylation of a similarly protected methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside has been demonstrated, providing a model for how acylation can be controlled. researchgate.net Such reactions are crucial for creating building blocks for more complex syntheses. In cases where regioselectivity is difficult to achieve directly, a common strategy involves the derivatization of both hydroxyls followed by chromatographic separation of the resulting isomers. nih.gov

The table below summarizes common substituents and the general methodologies for their incorporation onto glucopyranoside scaffolds with free C-4 and C-6 hydroxyls.

Substituent TypeReagents and ConditionsTarget Position(s)Notes
Alkyl (e.g., Ethyl)Alkyl halide (e.g., Ethyl iodide), Base (e.g., NaH) in an anhydrous solvent (e.g., THF). nih.govC-4 and C-6Reaction conditions can be tuned to favor mono- or di-alkylation. Separation of isomers may be necessary.
Acyl (e.g., Pentanoyl, Benzoyl)Acyl halide or anhydride (B1165640) (e.g., Benzoyl chloride), Base (e.g., Pyridine, DMAP). researchgate.netnih.govC-4 and C-6The less hindered C-6 position is often more reactive towards acylation under kinetically controlled conditions.
Silyl Ethers (e.g., TBDMS)Silyl chloride (e.g., TBDMS-Cl), Base (e.g., Imidazole) in a polar aprotic solvent (e.g., DMF).C-6 (preferentially)Bulky silylating agents show high preference for the primary C-6 hydroxyl group due to steric hindrance.

Enzymatic and Biocatalytic Approaches in Derivatization

Enzymatic and biocatalytic methods offer a powerful alternative to traditional chemical synthesis for the derivatization of carbohydrates. These approaches are prized for their high selectivity, mild reaction conditions, and adherence to the principles of green chemistry, often circumventing the need for extensive protection and deprotection steps. nih.gov Lipases, in particular, have been widely employed for the regioselective modification of sugars. mdpi.com

Principles of Regioselective Enzymatic Modifications

The regioselectivity of enzymatic modifications on carbohydrate scaffolds is primarily governed by the steric and electronic properties of the substrate and the three-dimensional structure of the enzyme's active site. mdpi.com In the case of glucopyranosides like this compound, the most significant factor influencing lipase-catalyzed acylation is the difference in steric hindrance between the primary C-6 hydroxyl and the secondary C-4 hydroxyl group.

Lipases, such as Lipase B from Candida antarctica (commercially available as Novozym 435) and lipases from Rhizomucor miehei, are particularly effective catalysts. nih.govmdpi.com The active site of these enzymes is typically located within a hydrophobic pocket, which can more readily accommodate the less sterically hindered primary alcohol group of the sugar. mdpi.com Consequently, these enzymes exhibit a strong preference for catalyzing acylation at the C-6 position. nih.govrsc.org This selective process allows for the synthesis of 6-O-acyl glucopyranosides with high yields and purity. nih.gov

The reaction, typically a transesterification, involves an acyl donor, which can range from fatty acids and their simple esters (e.g., methyl palmitate) to vinyl esters or triglycerides. nih.govnih.gov The choice of solvent, acyl donor, and enzyme determines the reaction's efficiency and outcome. nih.govmdpi.com This biocatalytic strategy is widely used to produce sugar fatty acid esters, which are valuable non-ionic surfactants with applications in various industries. nih.gov

The following table details research findings on the enzymatic acylation of various glucose derivatives, illustrating the principle of C-6 regioselectivity.

EnzymeSubstrateAcyl DonorKey Finding
Candida antarctica Lipase B (Novozym 435) Cardiac glycoside with a terminal D-glucose moietyVinyl acetateSelective acylation of the primary hydroxyl group of the glucose unit was confirmed. mdpi.com
Candida antarctica Lipase Cholesteryl β-D-glucosidePalmitic acidAchieved 81% conversion to the 6'-O-palmitoyl derivative, demonstrating high regioselectivity for the primary C-6 hydroxyl. nih.gov
Rhizomucor miehei Lipase Cholesteryl β-D-glucosideMethyl palmitateThe transesterification proceeded with a nearly quantitative yield (97%) to the 6'-O-acylated product. nih.gov
Thermomyces lanuginosus Lipase (Lipozyme TL IM) Various sugarsVinyl carboxylateDeveloped a microreactor method for highly regioselective synthesis of sugar 6-monoesters. rsc.org
Lipase Cyanidin-3-O-glucosideFatty acid estersEnzymatic transesterification produced monoacylated esters at the 6''-position of the glucoside. nih.gov

Structural Elucidation and Conformational Analysis of 1,2,3 Tri O Methyl D Glucopyranoside and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. Through various NMR experiments, it is possible to assign specific proton and carbon signals, establish connectivity between atoms, and deduce the three-dimensional arrangement of the molecule in solution.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom within 1,2,3-Tri-O-methyl-D-glucopyranoside. The ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity of proton signals, while the ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

The ¹H NMR spectrum of a methylated glucopyranoside shows characteristic signals for the anomeric proton (H-1), other ring protons (H-2 to H-6), and the protons of the methoxy (B1213986) groups. The chemical shift (δ) of the anomeric proton is particularly diagnostic of its configuration (α or β). The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon in the pyranose ring and the methyl carbons of the O-methyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Methylated Glucopyranoside Derivatives

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-1 / C-1 4.89 (d, J = 3.6 Hz) 92.5
H-2 / C-2 3.50 - 3.60 70.0 - 80.0
H-3 / C-3 3.60 - 3.70 70.0 - 80.0
H-4 / C-4 3.40 - 3.50 70.0 - 80.0
H-5 / C-5 3.70 - 3.80 70.0 - 80.0
H-6 / C-6 3.75 - 3.90 60.0 - 65.0
OCH₃ 3.30 - 3.60 (s) 55.0 - 60.0

Note: Data are generalized from typical values for methylated glucopyranosides. Actual values may vary based on solvent and specific derivative structure.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the bonding framework. researchgate.net

Double Quantum Filtered-Correlation SpectroscopY (DQF-COSY) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of proton connectivity along the glucopyranoside ring, for instance, from H-1 to H-2, H-2 to H-3, and so on. acs.org

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This is a definitive method for assigning carbon resonances based on their corresponding, and often more easily assigned, proton signals. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduemerypharma.com This is particularly useful for identifying connections across quaternary carbons or heteroatoms. For this compound, HMBC can show correlations from the methoxy group protons to their attached carbons (C-1, C-2, or C-3), confirming the methylation pattern. researchgate.net

The pyranose ring of glucose is not planar but exists in a stable chair conformation. For D-glucopyranosides, this is typically the ⁴C₁ conformation, where the bulky substituents tend to occupy equatorial positions. The stereochemistry and conformation can be inferred from NMR data.

The magnitude of the three-bond proton-proton coupling constants (³JHH) between adjacent ring protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-10 Hz) are observed for trans-diaxial protons, while smaller couplings (1-4 Hz) are seen for axial-equatorial or equatorial-equatorial protons. Analysis of these coupling constants provides strong evidence for the chair conformation and the relative orientation of substituents on the ring.

Nuclear Overhauser Effect (NOE) experiments, such as ROESY, can also provide conformational information by detecting protons that are close in space, irrespective of their bonding connectivity. For example, spatial proximity between H-1 and H-2, or H-1 and H-5, can help confirm the anomeric configuration and ring conformation. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the IR spectrum is expected to show the following key features:

O-H Stretching : Since the hydroxyl groups at positions 1, 2, and 3 are methylated, the characteristic broad absorption band for O-H stretching (typically around 3200-3600 cm⁻¹) from these positions would be absent. However, a broad peak may still be present if the hydroxyl groups at C-4 and C-6 are free. acs.org

C-H Stretching : Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of C-H bonds in the pyranose ring and the methyl groups. d-nb.info

C-O Stretching : Strong absorption bands in the fingerprint region, typically between 1000-1200 cm⁻¹, are characteristic of C-O stretching vibrations within the carbohydrate structure. acs.orgacs.org

Table 2: Typical IR Absorption Bands for Methylated Glucopyranosides

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3600 O-H Stretch (if present) Hydroxyl (-OH)
2850-3000 C-H Stretch Alkane (CH, CH₂, CH₃)
~1450 C-H Bend Alkane (CH₂, CH₃)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk

When this compound is analyzed by MS, the molecular ion peak (M⁺) corresponding to its molecular weight is observed. The molecule can then fragment in predictable ways upon ionization. chemguide.co.uk Cleavage of the glycosidic bond and cross-ring cleavages are common fragmentation pathways for glycosides. mdpi.comnih.gov The resulting fragment ions provide a fingerprint that helps to confirm the structure. For example, the loss of a methoxy group (-OCH₃) or fragments corresponding to the methylated pyranose ring can be observed, helping to piece together the original structure. youtube.com The stability of the resulting fragment ions often dictates the most prominent peaks in the mass spectrum. youtube.com

X-ray Crystallography and Diffraction Studies

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in their crystalline state. It provides precise information on bond lengths, bond angles, and conformational details, which are fundamental to understanding a molecule's physical and chemical properties.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement and absolute configuration of chiral molecules. While a specific crystal structure for this compound is not available in the referenced literature, a comprehensive study on a series of related compounds, methyl 4-O-methyl β-D-glucopyranosides with all eight possible methylation patterns at the O-2, O-3, and O-6 positions, provides significant insight. dntb.gov.uaabo.fi This series includes mono-, di-, and trisubstituted derivatives, for which high-quality single crystals were successfully obtained and analyzed. dntb.gov.uaabo.fi

The results from these related structures consistently show that the glucopyranoside ring adopts the stable 4C1 chair conformation. d-nb.inforesearchgate.net The analysis of these crystal structures reveals how different methylation patterns influence the intermolecular hydrogen-bonding networks, which in turn dictates the crystal packing. researchgate.net For derivatives with remaining hydroxyl groups, these sites act as both hydrogen bond donors and acceptors, often forming extensive chains or sheets that stabilize the crystal lattice. d-nb.inforesearchgate.netresearchgate.net The orientation of the methyl and hydroxymethyl groups is also precisely determined, providing crucial data for conformational analysis. researchgate.net

The determination of absolute configuration is a key capability of SC-XRD, which is particularly important for stereochemically complex molecules like carbohydrates. nih.gov Although sometimes challenging for compounds containing only light atoms (C, H, O), modern diffractometers and refinement techniques can often provide a reliable assignment. d-nb.info

Below is a representative table of the kind of crystallographic data obtained from such studies, exemplified by a related methylated glucopyranoside derivative.

ParameterValue
Chemical FormulaC10H20O6
Formula Weight236.26 g/mol
Crystal SystemMonoclinic
Space GroupP21
a (Å)8.123
b (Å)9.456
c (Å)8.234
β (°)101.34
Volume (Å3)620.1
Z (molecules/unit cell)2

Data presented is illustrative for a methylated methyl 4-O-methyl β-D-glucopyranoside derivative. abo.fi

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely powdered sample containing a multitude of small crystallites in random orientations. The resulting diffraction pattern is a fingerprint of the material's crystalline phases. researchgate.net

PXRD is instrumental in confirming the phase purity of a synthesized compound, identifying different polymorphic forms (i.e., different crystal structures of the same compound), and determining the crystallinity of a sample. researchgate.net For a compound like this compound, PXRD would be used to ensure that the bulk material corresponds to the single crystal chosen for SC-XRD analysis and to check for the presence of any amorphous content or crystalline impurities. youtube.com The diffraction pattern obtained can also be used for unit cell refinement when compared against a theoretical pattern generated from single-crystal data.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to investigate the properties of molecules at an electronic level, offering insights that complement experimental findings and help predict molecular behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. d-nb.inforesearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 3-21G, are employed to optimize the molecular geometry of glucopyranosides and their derivatives in the gas phase. researchgate.netresearchgate.netbanglajol.info This process finds the lowest energy conformation of the molecule.

Following geometry optimization, a range of thermodynamic and electronic properties can be calculated. These include electronic energy, enthalpy, and Gibbs free energy, which provide information about the molecule's stability. banglajol.info Such calculations have been successfully applied to the parent compound, methyl α-D-glucopyranoside, and its various esters to rationalize their stability and reactivity. banglajol.info

Molecular Orbital Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, whereas a large gap suggests high kinetic stability and low reactivity. nih.govnih.gov DFT calculations are used to determine the energies of these orbitals. For instance, studies on methyl α-D-glucopyranoside and its acylated derivatives show how modification of the sugar affects the HOMO-LUMO gap. The parent glucopyranoside exhibits a relatively large energy gap, which decreases upon the addition of ester groups, indicating an increase in reactivity. researchgate.netbanglajol.info

Quantum chemical parameters derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), further quantify the reactivity of the molecule. nih.gov

CompoundEHOMO (eV)ELUMO (eV)ΔEgap (eV)
Methyl α-D-glucopyranoside-7.4310.7938.224
Methyl 2,6-di-O-pentanoyl-α-D-glucopyranoside-6.953-0.0116.942
Derivative 1-6.830-0.0656.765
Derivative 2-6.762-0.0856.677

Data from DFT (B3LYP/3-21G) calculations on methyl α-D-glucopyranoside and its derivatives. banglajol.info

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. nih.govuni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.de The MEP map is color-coded to indicate different potential regions: red signifies electron-rich areas with the most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents electron-poor regions with the most positive potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For a molecule like this compound, an MEP map would show negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the methoxy groups and the pyranose ring oxygen. These sites represent the centers of negative charge and are potential hydrogen bond acceptors. Conversely, the regions around the hydrogen atoms of the methyl groups and the C-H bonds of the pyranose ring would exhibit positive potential (blue/light blue), identifying them as electron-deficient centers. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting the most probable sites for chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational stability and dynamics of molecules over time. By simulating the atomic motions of a molecule, MD can provide detailed insights into its flexibility, preferred conformations, and the transitions between different energetic states. This approach is particularly valuable for understanding the behavior of complex and flexible molecules like carbohydrates and their derivatives.

In the context of methylated glucopyranosides, MD simulations, often complemented by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, help in elucidating the influence of methylation on the conformational landscape. For instance, studies on 6-O-methylated glucopyranosides have utilized MD simulations with force fields like GROMOS 56 to investigate the conformation of the exocyclic torsion angle ω. nih.govacs.org These simulations can reveal the energetic preferences for different rotamers and how these are influenced by the solvent environment.

The stability of different conformers is assessed by analyzing the potential energy of the system throughout the simulation. Lower potential energies typically correspond to more stable conformations. By running simulations over a sufficient timescale, it is possible to sample a representative ensemble of conformations and calculate the relative populations of different conformational states.

Key parameters derived from MD simulations to assess conformational stability include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of a superimposed molecule and a reference structure, indicating conformational changes over time.

Potential Energy Landscapes: Maps the potential energy of the molecule as a function of its conformational coordinates, revealing the most stable low-energy states.

Table 1: Illustrative Conformational Data from Related Methylated Glucopyranosides

DerivativeMethodKey Finding
6-O-methylated glucopyranosidesMD Simulations & NMR6-O-methylation has a marginal effect on the exocyclic torsion angle ω. nih.govacs.org
Methyl α-D-glucopyranoside derivativesMolecular DynamicsAssessed the stability of protein-ligand complexes over time. physchemres.org

This table presents data from related compounds to illustrate the application of molecular dynamics simulations in studying the conformational stability of methylated glucopyranosides.

Theoretical Predictions of Reactivity and Interaction Sites

Theoretical predictions of reactivity and interaction sites for molecules like this compound are typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT). These methods provide insights into the electronic structure of a molecule, which in turn governs its chemical behavior.

By calculating properties like electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges, researchers can identify regions of a molecule that are more likely to participate in chemical reactions or non-covalent interactions.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. These maps are crucial for predicting sites of hydrogen bonding and other electrostatic interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution and interactions between orbitals within a molecule, helping to understand hyperconjugation and other stereoelectronic effects that influence reactivity.

While specific theoretical reactivity data for this compound is not available in the provided search results, studies on related methylated sugars offer valuable insights. For instance, the reactivity of methylated sugars has been a subject of interest, with research exploring the action of dilute alkali on tetramethyl glucose. acs.org More recent computational studies on methyl α-D-glucopyranoside derivatives have utilized DFT calculations to understand their electronic properties and predict their reactivity. physchemres.org

Table 2: Illustrative Theoretical Reactivity Parameters for a Related Glucopyranose Derivative

ParameterValue (Arbitrary Units)Implication for Reactivity
HOMO Energy-0.25Indicates electron-donating ability at specific sites.
LUMO Energy0.05Indicates electron-accepting ability at specific sites.
HOMO-LUMO Gap0.30Relates to the overall chemical stability of the molecule.
Molecular Electrostatic PotentialVaries across surfaceIdentifies nucleophilic and electrophilic sites for interactions.

This table is a hypothetical representation based on general principles of theoretical chemistry as applied to glucopyranoside derivatives, illustrating the types of data that can be generated to predict reactivity.

The methylation of hydroxyl groups in a glucopyranoside ring is known to alter its reactivity. The ether linkages introduced are generally more stable than hydroxyl groups under certain reaction conditions. libretexts.org Theoretical calculations can precisely quantify these effects by modeling the transition states of potential reactions and calculating activation energies, thereby providing a deeper understanding of the reaction mechanisms and selectivity.

Reactivity and Mechanistic Studies Involving 1,2,3 Tri O Methyl D Glucopyranoside

Glycosylation Reactions and Oligosaccharide Synthesis

The presence of free hydroxyl groups at the C-4 and C-6 positions allows 1,2,3-Tri-O-methyl-D-glucopyranoside to function as a glycosyl acceptor in the synthesis of larger carbohydrate structures. The specific placement of its methyl ether protecting groups, which are stable under a wide range of reaction conditions, makes it a strategic choice for the multi-step synthesis of complex oligosaccharides.

Investigation of Regioselectivity and Stereoselectivity in Glycosidic Bond Formation

The primary challenge when using a diol acceptor like this compound is achieving regioselective glycosylation at either the C-4 or C-6 position. The inherent reactivity order often favors the primary 6-OH position. rsc.org However, the choice of glycosyl donor, promoter, and reaction conditions can influence this selectivity. For instance, bulky glycosyl donors may show a higher preference for the less sterically hindered 6-OH group. Conversely, specific reaction conditions or the use of catalysts like organoboron compounds have been explored to direct glycosylation towards specific hydroxyl groups. nih.gov

The stereoselectivity of the glycosidic bond formation (i.e., the formation of an α or β linkage) is largely determined by the nature of the glycosyl donor and the reaction mechanism. Key factors include:

Neighboring Group Participation: If the glycosyl donor has a participating group (e.g., an acetyl or benzoyl group) at its C-2 position, it typically leads to the formation of a 1,2-trans-glycosidic linkage. acs.org

Solvent Effects: Solvents like acetonitrile (B52724) can influence stereoselectivity by forming intermediate nitrilium ions, often favoring the formation of 1,2-trans products. nih.gov

Temperature: Lower reaction temperatures can enhance stereoselectivity by favoring a more SN2-like mechanism. nih.gov

The table below summarizes the expected regioselectivity and factors influencing stereoselectivity when using a glucopyranoside 4,6-diol acceptor.

FeatureOutcome/FactorRationale
Regioselectivity Predominantly C-6 glycosylationHigher nucleophilicity and steric accessibility of the primary 6-OH group compared to the secondary 4-OH group. rsc.org
Stereoselectivity Dependent on Glycosyl DonorA C-2 participating group (e.g., acetate) on the donor leads to 1,2-trans products. Non-participating groups allow for other mechanisms that can lead to 1,2-cis products. acs.orgnih.gov
Dependent on Reaction ConditionsLow temperatures and the use of nitrile solvents can favor specific stereochemical outcomes. nih.gov

Application in Glycoconjugate Synthesis and Design

Glycoconjugates, molecules where carbohydrates are linked to other chemical species like proteins or lipids, are vital in many biological processes. Partially protected sugars such as this compound are essential intermediates in the synthesis of these complex molecules. After glycosylation at the C-4 or C-6 position, the resulting oligosaccharide can be further modified and then conjugated to the non-carbohydrate moiety. The use of "click chemistry," for example, involving the reaction of a sugar azide (B81097) with an alkyne-functionalized molecule, is a common strategy for creating glycoconjugates. acs.orgnih.govmdpi.com The stable methyl protecting groups on the glucoside ensure that these positions remain unreactive during subsequent synthetic steps.

Chemical Transformations and Reaction Pathways

Beyond its role as a glycosyl acceptor, this compound can undergo further chemical transformations, primarily involving its remaining hydroxyl groups or the cleavage of its existing methyl ethers.

Studies on Methylation and Demethylation Reactions

The free hydroxyl groups at C-4 and C-6 of this compound can be methylated to yield methyl 1,2,3,4,6-penta-O-methyl-D-glucopyranoside. This exhaustive methylation is a common technique in carbohydrate analysis, particularly for determining glycosidic linkage positions in polysaccharides.

Conversely, the selective demethylation of O-methylated carbohydrates is a significant synthetic challenge due to the general stability of methyl ethers. rsc.org Strong acidic conditions required for ether cleavage can also cleave the glycosidic bond itself. However, methods for selective demethylation have been developed. For instance, iridium-catalyzed hydrosilylation has been shown to selectively cleave specific methyl ethers in O-methylated pyranoses without affecting the anomeric position. rsc.org Such selective reactions could potentially be applied to remove one or more methyl groups from this compound to generate different partially protected building blocks.

Degradation Pathways and Stability Studies

The stability of this compound is largely determined by the stability of its glycosidic bond and its methyl ether linkages.

Acidic Conditions: The anomeric O-methyl glycosidic bond is susceptible to acid hydrolysis. The rate of hydrolysis depends on factors such as acid concentration, temperature, and pH. rsc.org The methyl ether protecting groups are generally stable to mild acid but can be cleaved under harsher conditions. Studies on the acidic hydrolysis of methyl 3:6-anhydro-α-D-glucopyranoside illustrate the sensitivity of glycosidic linkages to acid. scispace.com

Basic Conditions: Both the glycosidic bond and the methyl ether groups are highly stable under basic conditions. However, if the sugar contains base-labile groups (like esters) or can form an unsaturated system through elimination, degradation can occur. For instance, studies on 4-O-substituted methyl (methyl 2,3-di-O-methyl-β-D-glucopyranosid)uronates show that base-catalyzed β-elimination can occur, with the methoxy (B1213986) group being a possible, albeit poor, leaving group. cdnsciencepub.com

Enzymatic Degradation: The metabolic stability of O-methylated sugars is generally high. For example, 3-O-methyl-D-glucose is largely unmetabolized in tissues because it is not a substrate for key enzymes like hexokinase. researchgate.net While specific enzymes capable of degrading certain methylated sugars may exist, the methyl groups in this compound would likely confer resistance to degradation by most common glycosidases. mdpi.comwikipedia.org

The table below summarizes the stability of the key functional groups in this compound under various conditions.

ConditionAnomeric O-Methyl GlycosideC-2, C-3 O-Methyl EthersC-4, C-6 Hydroxyl Groups
Strong Acid Labile (Hydrolysis)Labile (Cleavage)Stable
Mild Acid Labile (Slow Hydrolysis)StableStable
Strong Base StableStableReactive (as alkoxides)
Enzymatic Generally StableGenerally StablePotential sites for enzymatic modification (e.g., phosphorylation, glycosylation)

Introduction of Halogen Functionalities (e.g., Fluorination)

The selective introduction of fluorine into carbohydrates can significantly alter their biological properties, making fluorinated sugars important targets in medicinal chemistry. While direct fluorination of this compound is not extensively documented in readily available literature, the principles of deoxyfluorination on similar carbohydrate scaffolds provide insight into potential synthetic strategies.

Deoxyfluorination is commonly achieved using reagents like diethylaminosulfur trifluoride (DAST). The reaction typically proceeds via activation of a hydroxyl group, followed by nucleophilic substitution with fluoride (B91410). In the context of this compound, the free hydroxyl groups at C4 and C6 are the primary sites for such reactions. The regioselectivity of fluorination would depend on the relative reactivity of these two hydroxyl groups and the specific reaction conditions employed.

For instance, selective activation of the primary C6 hydroxyl group, often through tosylation or mesylation, would create a good leaving group, facilitating subsequent nucleophilic substitution by fluoride to yield a 6-deoxy-6-fluoro derivative. Fluorination at the C4 position would require activation of the secondary hydroxyl group and would likely proceed with inversion of configuration, leading to a derivative with a D-galacto configuration.

Table 1: Potential Reagents and Expected Products for Fluorination of this compound

Reagent(s)Target PositionExpected Product
1. TsCl, Pyridine; 2. TBAFC66-Deoxy-6-fluoro-1,2,3-tri-O-methyl-D-glucopyranoside
1. MsCl, Pyridine; 2. DASTC44-Deoxy-4-fluoro-1,2,3-tri-O-methyl-D-galactopyranoside

Mechanistically, the reaction with DAST involves the formation of a fluoro-alkoxysulfurane intermediate. Subsequent intramolecular or intermolecular attack by fluoride results in the displacement of the sulfur-containing leaving group. The stereochemical outcome at a chiral center is typically inversion of configuration (SN2 mechanism).

Reactions with Protecting Groups and Protecting Group Removal

The strategic use of protecting groups is fundamental in carbohydrate synthesis to ensure regioselectivity in various transformations. In the case of this compound, the two free hydroxyl groups can be selectively protected to allow for further functionalization at the other position.

Common protecting groups for hydroxyl functions include benzyl (B1604629) (Bn) ethers, silyl (B83357) ethers (e.g., TBDMS, TIPS), and esters (e.g., acetyl, benzoyl). The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.

For example, the primary hydroxyl at C6 can be selectively protected over the secondary hydroxyl at C4 due to its greater steric accessibility. This can be achieved using bulky silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or by taking advantage of the increased reactivity of the primary hydroxyl.

Conversely, selective protection of the C4 hydroxyl in the presence of the C6 hydroxyl is more challenging and often requires multi-step procedures. One common strategy involves the formation of a 4,6-O-benzylidene acetal (B89532), followed by reductive opening of the acetal to afford a derivative with a free hydroxyl at C4 and a benzyl ether at C6.

The removal of these protecting groups is equally critical. Benzyl ethers are typically removed by hydrogenolysis (e.g., H₂, Pd/C), while silyl ethers are cleaved using fluoride reagents such as tetrabutylammonium (B224687) fluoride (TBAF). Ester groups are readily removed under basic conditions, for instance, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).

Table 2: Common Protecting Group Manipulations for this compound Derivatives

ReactionReagent(s)Position(s) InvolvedProduct Type
BenzylationBnBr, NaHC4, C6Benzyl ether
SilylationTBDMSCl, ImidazoleC6 (selective)Silyl ether
AcetylationAc₂O, PyridineC4, C6Acetate ester
DebenzylationH₂, Pd/CC4, C6Free hydroxyl
DesilylationTBAFC6Free hydroxyl
DeacetylationNaOMe, MeOHC4, C6Free hydroxyl

These protecting group manipulations are essential for the stepwise synthesis of oligosaccharides and other complex carbohydrate structures where precise control over the reactivity of each hydroxyl group is paramount. The interplay between the inherent reactivity of the hydroxyl groups of this compound and the strategic application and removal of protecting groups allows for its versatile use as a key building block in synthetic carbohydrate chemistry.

Role of 1,2,3 Tri O Methyl D Glucopyranoside in Model Compound Studies

Investigation of Carbohydrate Structure-Reactivity Relationships

The selective protection of hydroxyl groups in monosaccharides is a cornerstone of carbohydrate chemistry, allowing for the controlled formation of glycosidic bonds and the study of reactivity. Compounds like 1,2,3-Tri-O-methyl-D-glucopyranoside, with available hydroxyl groups at defined positions (C4 and C6), are instrumental in these investigations. The free hydroxyl groups act as potential glycosyl acceptors, and their relative reactivity can be studied in glycosylation reactions.

The reactivity of a hydroxyl group in a glycosyl acceptor is influenced by several factors, including its position on the pyranose ring (e.g., C4 vs. C6), its stereochemical orientation (axial vs. equatorial), and the electronic effects of neighboring protecting groups. It is a general principle that equatorial hydroxyl groups are typically more reactive than axial ones. researchgate.net In this compound, both the C4 and C6 hydroxyls are on the periphery of the molecule, but their chemical environments differ, influencing which is more likely to react with a given glycosyl donor.

Model compounds with defined patterns of protecting groups, such as methyl ethers, are essential for dissecting these structure-reactivity relationships. By using a glycosyl acceptor like this compound, chemists can systematically study how the nature of the glycosyl donor and the reaction conditions influence regioselectivity—that is, whether the new glycosidic bond forms preferentially at the C4 or C6 position. Such studies are fundamental to developing strategies for the efficient synthesis of complex oligosaccharides. researchgate.netnih.gov

Use as Reference Standards in Carbohydrate Analysis

A primary method for determining the linkage patterns of complex polysaccharides is glycosyl-linkage analysis, often referred to as methylation analysis. taylorfrancis.comuga.edu This technique involves permethylating all free hydroxyl groups of a polysaccharide, followed by hydrolysis of the glycosidic bonds, reduction of the resulting monosaccharides to alditols, and subsequent acetylation of the newly formed hydroxyl groups. The resulting products are known as partially methylated alditol acetates (PMAAs). taylorfrancis.comresearchgate.netnih.gov

These PMAA derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS). taylorfrancis.com The identity of each PMAA, revealed by its specific retention time in the GC and its fragmentation pattern in the MS, indicates the original position of linkage for that monosaccharide unit within the polysaccharide. For instance, a glucose unit that was linked through its C4 and C6 positions would yield 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-D-glucitol.

In this context, authentic standards of known PMAAs are crucial for the accurate identification of the derivatives produced from an unknown polysaccharide. While comprehensive libraries of PMAA standards exist, the specific derivative corresponding to this compound (which would be 1,2,3-tri-O-methyl-4,5,6-tri-O-acetyl-D-glucitol after the analytical procedure) is not commonly cited as a primary reference standard in general carbohydrate analysis kits. However, for specific research focused on polysaccharides with unusual structures or for the validation of new analytical methods, the synthesis and use of such specific standards become necessary to confirm the identity of elution peaks in the chromatogram. uga.edu

Below is an illustrative data table showing hypothetical retention times for related methylated glucose derivatives, emphasizing the importance of having authentic standards for proper identification.

Partially Methylated Alditol Acetate (PMAA)Corresponding Linkage in Original PolysaccharideRetention Time (min)

Building Blocks for Complex Carbohydrate Architectures

The chemical synthesis of oligosaccharides and glycoconjugates is a complex endeavor that relies on a "building block" strategy. acs.orgacs.org This approach uses selectively protected monosaccharides, which can act as either glycosyl donors or glycosyl acceptors, to construct larger carbohydrate structures in a controlled, stepwise manner. mdpi.com

This compound, with its two free hydroxyl groups at C4 and C6, is a classic example of a glycosyl acceptor building block. Its structure allows for the regioselective introduction of new sugar units at either of these positions. For example, it can be used to synthesize a disaccharide by reacting it with a suitable glycosyl donor. The resulting disaccharide can then be further elaborated. For instance, the remaining free hydroxyl group could be glycosylated with another donor, leading to a branched trisaccharide.

This building block is particularly useful for synthesizing oligosaccharides containing (1→4) or (1→6) linkages involving glucose. The methyl ether protecting groups at the C1, C2, and C3 positions are stable under a wide range of reaction conditions used for glycosylation, yet can be removed at a later stage if necessary, although benzyl (B1604629) ethers are more commonly used for temporary protection due to their easier removal by hydrogenolysis. nih.gov The use of such specifically protected building blocks is fundamental to the synthesis of biologically important glycans, such as fragments of bacterial polysaccharides or cell-surface oligosaccharides, which are crucial for studying their roles in biology and for developing new therapeutics. acs.orgmdpi.com

Advanced Analytical Methodologies for Purity and Quantitative Analysis of 1,2,3 Tri O Methyl D Glucopyranoside

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 1,2,3-Tri-O-methyl-D-glucopyranoside, enabling its separation from isomeric compounds and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) often depends on the sample matrix, the required level of detail, and whether derivatization is desirable.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of methylated glucosides. Since simple carbohydrates lack a strong chromophore, detection can be challenging. However, derivatization with UV-active or fluorescent tags can significantly enhance detection sensitivity. Alternatively, detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can be employed.

For separating partially methylated glucose derivatives, both normal-phase and reversed-phase HPLC can be utilized. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase chromatography, is particularly well-suited for separating polar compounds like glycans and their derivatives. chromatographyonline.comnih.gov The separation is typically achieved using a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of water. chromatographyonline.com Reversed-phase HPLC is also effective, especially after derivatization, for isolating and purifying specific methylated products from a reaction mixture. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Methylated Glucosides

Parameter Description
Column HILIC or Reversed-Phase C18
Mobile Phase Acetonitrile (B52724)/Water gradient
Detector Refractive Index (RI), ELSD, or UV/Fluorescence (with derivatization)
Temperature Ambient to moderately elevated (e.g., 30-40 °C)
Flow Rate 0.5 - 1.5 mL/min

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the detailed structural analysis of carbohydrates, including the identification of specific linkage patterns in polysaccharides through methylation analysis. taylorfrancis.comnih.gov For GC analysis, the non-volatile methylated monosaccharides must first be converted into volatile derivatives. researchgate.net

The standard procedure involves the hydrolysis of a permethylated polysaccharide to yield partially methylated monosaccharides. These are then reduced, typically with sodium borodeuteride, to their corresponding alditols, followed by acetylation to produce Partially Methylated Alditol Acetates (PMAAs). uga.edunih.gov The resulting PMAAs are volatile and can be readily separated and analyzed by GC-MS. mdpi.comuga.edu

The separation is achieved on a capillary column, and the mass spectrometer provides fragmentation patterns that are characteristic of the original methylation pattern, thus revealing the linkage positions of the monosaccharide in the parent polysaccharide. uga.edunih.gov The retention time of the GC peak and the mass spectrum of the this compound derivative would be compared against a standard or a spectral library for definitive identification. uga.edu

Table 2: Typical GC-MS Parameters for PMAA Analysis

Parameter Description
Column Medium polarity capillary column (e.g., SP-2380)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., 160°C to 240°C)
MS Ionization Electron Ionization (EI)
MS Analyzer Quadrupole or Ion Trap

Strategies for Purity Assessment and Characterization of Reaction Products

The purity of a this compound sample is critical for its use as an analytical standard. Purity assessment strategies rely on the high-resolution separation techniques mentioned above to detect and quantify impurities.

Potential impurities may include:

Other tri-O-methyl-D-glucose isomers.

Di-, tetra-, or unmethylated glucose species.

Anomeric impurities (α vs. β).

Residual solvents or reagents from synthesis.

A mass balance approach can be employed for a comprehensive purity assessment, where various analytical techniques are used to quantify the main component as well as all possible impurities (including water and non-volatile inorganics). researchgate.net HPLC and GC-MS are ideal for identifying and quantifying structurally related organic impurities. researchgate.net The area percentage of the main peak in a chromatogram can provide a good estimation of purity, assuming all components have a similar detector response.

In the context of chemical synthesis, such as glycosylation reactions where this compound might be a starting material or a product, chromatographic techniques are indispensable for monitoring reaction progress. By taking aliquots of the reaction mixture over time and analyzing them by HPLC or GC-MS, chemists can track the consumption of reactants and the formation of products. This allows for reaction optimization and provides a detailed characterization of the final product mixture, ensuring its identity and purity before subsequent use.

Future Directions and Emerging Research Frontiers

Innovations in Green Chemistry for Sustainable Synthesis

The traditional synthesis of partially methylated sugars often relies on hazardous reagents and stoichiometric protecting group strategies, generating significant chemical waste. The future of synthesizing 1,2,3-Tri-O-methyl-D-glucopyranoside is increasingly geared towards sustainable practices that align with the principles of green chemistry. Key areas of innovation focus on developing cleaner methylation reagents, employing catalytic site-selective methods, and utilizing environmentally benign solvent systems. rsc.org

One of the primary goals is to replace toxic and volatile methylating agents like dimethyl sulfate (B86663) and methyl iodide with greener alternatives. Reagents such as dimethyl carbonate (DMC), which is non-toxic and biodegradable, are emerging as promising substitutes. The challenge lies in optimizing reaction conditions to achieve the desired high regioselectivity for the 1,2, and 3-positions of the glucopyranoside ring using these less reactive, but more sustainable, reagents.

Furthermore, advances in catalysis are paving the way for methods that minimize or eliminate the need for extensive protecting group manipulations. rsc.org Research is anticipated to explore novel organocatalysts or transition-metal catalysts that can direct methylation to specific hydroxyl groups on an unprotected or minimally protected glucose backbone. Such catalytic systems would drastically reduce the number of synthetic steps, improve atom economy, and decrease waste production. Biocatalytic approaches, using engineered enzymes, also represent a frontier for achieving unparalleled selectivity in a one-step process from sugars. nih.gov

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Methylated Glucopyranosides
ParameterTraditional SynthesisGreen Chemistry Approach
Methylating AgentDimethyl sulfate, Methyl iodide (Toxic, hazardous)Dimethyl carbonate (DMC), Methanol (B129727) with catalyst (Lower toxicity, renewable)
StrategyMulti-step protection-methylation-deprotectionCatalytic site-selective methylation
SolventsChlorinated solvents (e.g., Dichloromethane)Supercritical fluids, ionic liquids, bio-based solvents
Waste GenerationHigh (stoichiometric byproducts from protecting groups)Low (catalytic, high atom economy)

Integration with Automated and High-Throughput Synthesis Platforms

The synthesis of complex carbohydrates has historically been a labor-intensive and highly specialized task. However, the development of automated glycan assembly (AGA) has revolutionized the synthesis of oligosaccharides and polysaccharides. acs.org A significant future direction is the adaptation of these automated platforms for the synthesis of modified monosaccharides, including this compound and its derivatives.

Automated solid-phase synthesis, a cornerstone of peptide and oligonucleotide production, can be conceptually applied here. scienmag.com An appropriately protected glucoside starter unit could be anchored to a polymer support. The automated synthesizer would then perform a series of programmed steps: selective deprotection of specific hydroxyl groups followed by methylation. reasons.org Each cycle of deprotection and reaction would be followed by a simple wash step to remove excess reagents and byproducts, streamlining the purification process. scienmag.com

The integration of automation offers several key advantages:

Speed and Efficiency: Rapidly produce the target molecule and a library of related, differentially methylated analogs for structure-activity relationship studies. chemistryworld.com

Reproducibility: Minimize human error and ensure high fidelity in multi-step synthetic sequences.

Accessibility: Enable non-specialists to access complex and precisely modified carbohydrates, thereby accelerating research in glycobiology and materials science. scienmag.com

While current automated synthesizers are optimized for creating glycosidic bonds to build longer chains, future iterations could incorporate a broader range of reaction modules for modifications like methylation, acetylation, and sulfation on the monosaccharide unit itself. nih.gov

Table 2: Conceptual Workflow for Automated Synthesis of this compound
StepActionPurpose
1. LoadingAnchor a 4,6-O-protected methyl glucopyranoside to a solid support.Immobilize the starting material for flow-based chemistry.
2. Methylation Cycle 1Deliver methylating agent and base to react with free OH groups at C1, C2, C3.Perform the methylation reaction.
3. WashingFlush the reactor with solvent.Remove excess reagents and byproducts.
4. DeprotectionDeliver reagents to cleave the 4,6-O-protecting group.Expose the remaining hydroxyl groups if further modification is needed.
5. CleavageTreat the support with a specific reagent to release the final product.Isolate the purified this compound.

Advanced Computational Modeling for Deeper Mechanistic Understanding

A deeper understanding of the factors that control the regioselectivity of methylation is crucial for designing more efficient syntheses. Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating complex reaction mechanisms at the molecular level. mdpi.com This approach is increasingly being applied to carbohydrate chemistry to predict reaction outcomes and rationalize experimental observations. wur.nlwur.nl

For the synthesis of this compound, computational models can be used to:

Analyze Reaction Pathways: Calculate the energy barriers for methylation at each of the different hydroxyl groups (C1, C2, C3, C4, C6) of the glucose ring. This can explain why a particular set of reaction conditions favors methylation at the 1, 2, and 3 positions.

Model Transition States: Investigate the geometry and electronic structure of the transition states involved in the methyl transfer step. This provides insight into the steric and electronic effects that govern selectivity.

Simulate Solvent and Catalyst Effects: Model how different solvents or catalysts interact with the glucopyranoside substrate to influence the reactivity and accessibility of each hydroxyl group. mdpi.com

By combining theoretical calculations with experimental results, researchers can develop predictive models for regioselective reactions. researchgate.net For instance, DFT studies can help in the rational design of catalysts or protecting group strategies that selectively activate or deactivate certain hydroxyl groups, thereby guiding the synthesis toward the desired 1,2,3-tri-O-methylated product with higher precision and yield. nih.gov Such mechanistic insights are invaluable for optimizing existing protocols and discovering novel, highly selective synthetic methods. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3-Tri-O-methyl-D-glucopyranoside, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via regioselective methylation of D-glucose derivatives. A common approach involves protecting group strategies, such as acetyl or benzyl groups, to direct methylation to specific hydroxyl positions. For example, chemo-enzymatic methods using glycosidases (e.g., from Dictyoglomus thermophilum) under mild conditions (pH 6–7, 40–50°C) can achieve high regioselectivity . Alternatively, chemical methylation using methyl iodide and silver oxide in anhydrous DMF at 0–25°C offers scalability but requires careful purification to remove byproducts . Yield optimization depends on solvent polarity, temperature, and catalyst choice.

Q. How is structural characterization of this compound performed to confirm regiochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 1^1H and 13^{13}C NMR resolve methyl group positions via coupling patterns and chemical shifts. For example, methyl groups at C2 and C3 typically show downfield shifts (~δ 3.4–3.6 ppm in 1^1H NMR) compared to C1. 2D NMR techniques (HSQC, HMBC) map cross-peaks between methyl protons and adjacent carbons. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemistry .

Q. What are the primary applications of this compound in foundational carbohydrate chemistry studies?

  • Methodological Answer : It serves as a model for studying glycosidic bond stability under varying pH and temperature. Researchers use it to probe enzyme-substrate interactions (e.g., glycosyltransferases) by comparing its reactivity with unmethylated analogs. Its non-metabolizable nature makes it useful in glucose transport assays, where it blocks metabolic interference in cell-based studies .

Advanced Research Questions

Q. How can this compound be utilized in drug delivery systems?

  • Methodological Answer : Its methyl groups enhance lipophilicity, improving membrane permeability. In drug conjugation, the compound acts as a spacer in prodrug designs, linking hydrophobic drugs (e.g., anticancer agents) to hydrophilic carriers. For example, enzymatic glycosylation using uridine diphosphate (UDP)-glucose transferases can attach the methylated glucoside to polyphenolic drugs, enhancing solubility and bioavailability . Stability studies (e.g., in simulated gastric fluid) must validate hydrolysis resistance.

Q. What experimental strategies resolve contradictions in enzymatic vs. chemical synthesis data for methylated glucosides?

  • Methodological Answer : Contradictions often arise from differing stereochemical outcomes. Enzymatic synthesis (e.g., using α-glucosidases) typically retains anomeric configuration (α or β), while chemical methods may yield mixtures. To address this, researchers use chiral chromatography (e.g., HPLC with β-cyclodextrin columns) or kinetic resolution with selective enzymes. Comparative kinetic studies (e.g., monitoring reaction progress via TLC or LC-MS) quantify byproduct formation and guide optimization .

Q. How does methylation at positions 1, 2, and 3 influence interactions with carbohydrate-binding proteins?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to lectins (e.g., concanavalin A). Methylation at C2 and C3 sterically hinders hydrogen bonding, reducing binding by ~50% compared to unmethylated glucose. Molecular docking simulations (e.g., AutoDock Vina) model steric clashes and predict modifications to restore affinity, such as introducing bulkier substituents at C6 .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity, and how are they addressed?

  • Methodological Answer : Scaling chemical synthesis risks reduced regioselectivity due to heat transfer inefficiencies. Continuous flow reactors improve temperature control, while immobilized enzymes (e.g., on silica nanoparticles) enhance catalytic reusability in enzymatic routes. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real-time to adjust parameters dynamically .

Methodological Notes

  • Stereochemical Purity : Use polarimetric analysis to confirm optical rotation matches literature values (e.g., [α]D20[α]_D^{20} = +75° for the β-anomer) .
  • Data Reproducibility : Report solvent purity (e.g., DMF dried over molecular sieves) and catalyst batch to minimize variability.
  • Advanced Applications : For drug delivery studies, pair in vitro assays (e.g., Caco-2 cell permeability) with in vivo pharmacokinetics in rodent models .

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